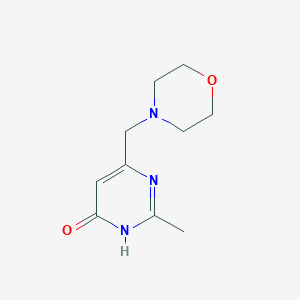

2-Methyl-6-(morpholinomethyl)-4-pyrimidinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Discovery and Application in PI3K-AKT-mTOR Pathway Inhibitors

The discovery of a potent non-nitrogen containing morpholine isostere, mimicking the conformational utility of morpholine as a kinase hinge binder, led to its application in developing selective dual inhibitors of mTORC1 and mTORC2. This research underscores the compound's potential in targeting the PI3K-AKT-mTOR pathway, which is crucial for various cellular processes and cancer development (Hobbs et al., 2019).

Hydrogen-Bonded Sheet Structures

A study on the hydrogen-bonded sheet structures in neutral, anionic, and hydrated 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines revealed significant electronic polarization within the pyrimidine components. These structures play a crucial role in the development of hydrogen-bonded frameworks, which are essential in crystal engineering and the development of novel materials (Orozco et al., 2008).

Synthesis and Anti-inflammatory Activity

The synthesis of 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones and their 3-morpholinomethyl derivatives showed notable anti-inflammatory activity in vivo, with some compounds more active than acetylsalicylic acid. This finding highlights the therapeutic potential of these derivatives as anti-inflammatory agents (Jakubkienė et al., 2003).

Diastereoselective Synthesis

Research into the diastereoselective synthesis of functionalized tetrahydropyrimidin-2-thiones, utilizing morpholine and other cyclic amines, presents these compounds as valuable intermediates for developing pharmaceuticals and agrochemicals. The study demonstrates the utility of these derivatives in constructing complex molecular architectures (Liu et al., 2014).

Antitumor and Imaging Agents

Synthesis and evaluation of morpholine derivatives for their antitumor activity and as potential PET imaging agents for diseases such as Parkinson's demonstrate the diverse biomedical applications of these compounds. These studies suggest the role of morpholine derivatives in both therapeutic and diagnostic fields, indicating their significance in advancing cancer treatment and neurodegenerative disease research (Wang et al., 2017; Gaonkar et al., 2018).

Propriétés

IUPAC Name |

2-methyl-4-(morpholin-4-ylmethyl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-8-11-9(6-10(14)12-8)7-13-2-4-15-5-3-13/h6H,2-5,7H2,1H3,(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIIAJPTGSYXIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)CN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]thiazol-2-ylmethyl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B2562176.png)

![[(3,5-Dimethylisoxazol-4-yl)methyl]dimethylamine hydrochloride](/img/structure/B2562178.png)

![3-[1-(2-Phenoxyethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2562180.png)

![2,4-dichloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2562182.png)

![1-Tert-butyl-3-{pyrazolo[1,5-a]pyrazin-4-yloxy}azetidine](/img/structure/B2562191.png)